n-Allyl-2-(azetidin-3-yloxy)propanamide
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Overview
Description
n-Allyl-2-(azetidin-3-yloxy)propanamide is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . This compound is known for its unique structure, which includes an azetidine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(azetidin-3-yloxy)propanamide typically involves the reaction of azetidine derivatives with allyl compounds under specific conditions. One common method involves the use of azetidine-3-ol and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(azetidin-3-yloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted azetidine derivatives .
Scientific Research Applications
n-Allyl-2-(azetidin-3-yloxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Allyl-2-(azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
n-Allyl-2-(azetidin-3-yloxy)propanamide: Unique due to its azetidine ring and allyl group.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide: Known for its cytotoxicity and EGFR inhibition properties.
Uniqueness
This compound stands out due to its unique azetidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C9H16N2O2/c1-3-4-11-9(12)7(2)13-8-5-10-6-8/h3,7-8,10H,1,4-6H2,2H3,(H,11,12) |
InChI Key |
YEZWBNQFMLYGJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC=C)OC1CNC1 |
Origin of Product |
United States |
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